JNJ-28312141 - 885692-52-4

JNJ-28312141

Catalog Number: EVT-270647
CAS Number: 885692-52-4
Molecular Formula: C26H32N6O2
Molecular Weight: 460.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-28312141 is a potent, orally active, small molecule inhibitor of colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3) [, , ]. It plays a crucial role in scientific research as a tool to investigate the roles of CSF-1R and FLT3 in various biological processes, particularly in the context of tumor growth, inflammation, and immune responses.

AZD7507

Compound Description: AZD7507 is a potent and selective inhibitor of colony stimulating factor 1 receptor (CSF1R) that has shown efficacy in preclinical models of cancer and inflammatory diseases. It is orally bioavailable and exhibits a favorable pharmacokinetic profile. Similar to JNJ-28312141, AZD7507 reduces macrophage infiltration in tumor models. []

PLX3397

Compound Description: PLX3397 is a potent and selective inhibitor of CSF1R and c-Kit, both receptor tyrosine kinases. It has demonstrated efficacy in preclinical models of cancer and inflammatory diseases. PLX3397 is orally bioavailable and exhibits a favorable pharmacokinetic profile. PLX3397 is known to block macrophage/microglia stimulated glioblastoma invasion. []

Gefitinib

Compound Description: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is clinically approved for the treatment of certain types of non-small cell lung cancer (NSCLC). Gefitinib is known to block macrophage/microglia stimulated glioblastoma invasion. []

Semapimod

Compound Description: Semapimod is a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). It has shown efficacy in preclinical models of inflammatory diseases. Semapimod is known to block macrophage/microglia stimulated glioblastoma invasion. []

4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide

Compound Description: This compound is a potent CSF-1R inhibitor that served as a precursor to JNJ-28312141 in the drug discovery process. It exhibits anti-inflammatory activity and was instrumental in understanding the structure-activity relationship within this class of inhibitors. []

Overview

JNJ-28312141 is a novel compound classified as a colony-stimulating factor-1 receptor kinase inhibitor, which also exhibits activity against the FMS-related receptor tyrosine kinase-3. This compound has been developed for therapeutic applications in various malignancies, particularly in acute myeloid leukemia and solid tumors. Its mechanism of action involves modulation of the tumor microenvironment by targeting macrophages, which play a significant role in tumor growth and progression.

Source and Classification

JNJ-28312141 is derived from research focused on inhibiting the signaling pathways that promote tumor-associated macrophage proliferation and activity. The compound has been identified as a potent inhibitor of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3, making it a dual-action therapeutic agent. It is classified under small molecules with potential applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-28312141 involves several key steps that typically include:

  1. Initial Coupling Reactions: The process often starts with a Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids.
  2. Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the biological activity of the compound.
  3. Purification: The final product is purified through techniques such as column chromatography to ensure high purity for biological testing.

The specific synthetic pathway may vary based on the desired potency and selectivity for the target receptors.

Molecular Structure Analysis

Structure and Data

The molecular structure of JNJ-28312141 can be represented by its chemical formula, which includes various functional groups characteristic of kinase inhibitors. The structure features:

  • A central aromatic system that contributes to its binding affinity.
  • Multiple functional groups that facilitate interaction with the target receptors.

Detailed structural data can be obtained from crystallographic studies or computational modeling, providing insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

JNJ-28312141 participates in several key chemical reactions:

  1. Kinase Inhibition: The primary reaction involves the binding to the ATP-binding site of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3, preventing phosphorylation and subsequent signaling.
  2. Metabolic Stability Studies: Evaluations are conducted to assess how JNJ-28312141 is metabolized in biological systems, which can influence its efficacy and safety profile.

These reactions are critical for understanding how JNJ-28312141 functions at a molecular level.

Mechanism of Action

Process and Data

The mechanism of action of JNJ-28312141 involves:

  1. Inhibition of Macrophage Activity: By blocking colony-stimulating factor-1 receptor signaling, JNJ-28312141 reduces the proliferation of tumor-associated macrophages, thereby limiting their supportive role in tumor growth.
  2. Impact on Tumor Microenvironment: The compound not only affects macrophage populations but also alters the tumor microvasculature, leading to reduced angiogenesis and nutrient supply to tumors.

Clinical studies have demonstrated that treatment with JNJ-28312141 results in significant tumor regression in models of acute myeloid leukemia and solid tumors, highlighting its potential therapeutic benefits.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JNJ-28312141 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is typically calculated based on its chemical structure.
  • Solubility: It shows varying solubility profiles in different solvents, which is crucial for formulation development.
  • Stability: The compound's stability under physiological conditions is assessed to ensure effective delivery in clinical settings.

These properties are essential for optimizing the formulation and administration routes for therapeutic use.

Applications

Scientific Uses

JNJ-28312141 has several promising applications in scientific research and clinical practice:

Properties

CAS Number

885692-52-4

Product Name

JNJ-28312141 free base

IUPAC Name

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide

Molecular Formula

C26H32N6O2

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C26H32N6O2/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34)

InChI Key

GUBJNPWVIUFSTR-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4

Solubility

Soluble in DMSO

Synonyms

JNJ-28312141; JNJ28312141; JNJ 28312141; JNJ-28312141 HCl; JNJ-28312141 hydrochloride

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.